molecular formula C7H6ClN3O3 B261372 2-chloro-N-(5-nitropyridin-2-yl)acetamide

2-chloro-N-(5-nitropyridin-2-yl)acetamide

Cat. No.: B261372
M. Wt: 215.59 g/mol
InChI Key: RXKHVEPBKYJCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-nitropyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C7H6ClN3O3 and its molecular weight is 215.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6ClN3O3

Molecular Weight

215.59 g/mol

IUPAC Name

2-chloro-N-(5-nitropyridin-2-yl)acetamide

InChI

InChI=1S/C7H6ClN3O3/c8-3-7(12)10-6-2-1-5(4-9-6)11(13)14/h1-2,4H,3H2,(H,9,10,12)

InChI Key

RXKHVEPBKYJCOQ-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1[N+](=O)[O-])NC(=O)CCl

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-5-nitropyridine (19) (4.0 g, 28.8 mmol) was dissolved in THF (300 mL). TEA (12.0 mL, 86.1 mmol) was added and the stirred mixture cooled to 0° C. Chloroacetyl chloride (7.0 mL, 87.9 mmol) was added dropwise. The stirred solution was allowed to warm to rt then stirred at this temperature for 1 hour. The mixture was heated at reflux for 1 hour. The solvent was evaporated in vacuo and the residue partitioned between DCM (100 mL) and saturated aqueous sodium bicarbonate solution (50 mL). The layers were separated and the organic phase washed with saturated brine solution (50 mL), then separated, dried over MgSO4, filtered and concentrated in vacuo. Approximately half the crude product was purified by column chromatography (Biotage SP1) eluting with isohexane→30% EtOAc-isohexane, combining the crude material with this purified product. The combined material was triturated with EtOAc-isohexane to provide the title compound as a brown solid (3.6 g, 58%); Rf: 0.45 (3:1 isohexane-EtOAc).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Yield
58%

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